molecular formula C8H5FIN B1397419 5-fluoro-4-iodo-1H-indole CAS No. 955978-88-8

5-fluoro-4-iodo-1H-indole

Cat. No.: B1397419
CAS No.: 955978-88-8
M. Wt: 261.03 g/mol
InChI Key: PZVWMIMJWJJLAW-UHFFFAOYSA-N
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Description

5-fluoro-4-iodo-1H-indole is a heterocyclic organic compound with the molecular formula C8H5FIN . It is a white to brown solid and is used for research and development purposes .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular weight is 261.034873 g/mol .


Chemical Reactions Analysis

Indole derivatives, such as this compound, have been synthesized using various methods . For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .


Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 261.034873 g/mol and a molecular formula of C8H5FIN .

Scientific Research Applications

1. HIV Non-Nucleoside Reverse Transcriptase Inhibition

A study by Mayes et al. (2010) describes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate in the creation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This research highlights the potential use of fluoro-indole derivatives in HIV treatment strategies (Mayes et al., 2010).

2. Antidepressant Drug Development

Anderson et al. (1997) developed a compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission and was a candidate for antidepressant drugs. This study underscores the potential of fluoro-indole derivatives in treating depression (Anderson et al., 1997).

3. Antituberculosis Activity

Karalı et al. (2007) synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. They found significant inhibitory activity against Mycobacterium tuberculosis, indicating the potential use of fluoro-indole derivatives in tuberculosis treatment (Karalı et al., 2007).

4. Synthesis of Sertindole

Li et al. (2011) described the optimization of the Ullmann reaction in the synthesis of Sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole. Sertindole is an antipsychotic medication, showcasing another pharmaceutical application of fluoro-indole compounds (Li, Ma, & Yu, 2011).

5. Novel HIV-1 Attachment Inhibitor

Wang et al. (2003) discussed an indole derivative that interferes with the interaction of HIV surface protein gp120 with the CD4 receptor. This research indicates the role of fluoro-indole derivatives in developing new inhibitors for HIV-1 attachment (Wang et al., 2003).

6. Development of Antitumor Agents

McCarroll et al. (2007) reported the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira reactions. These compounds, including fluoroindole derivatives, showed selective inhibition of cancer cell lines, suggesting their potential in cancer therapy (McCarroll et al., 2007).

Future Directions

The future directions of research on 5-fluoro-4-iodo-1H-indole could involve further investigation into its biological activities, as indole derivatives have shown diverse biological activities . Additionally, the development of novel methods of synthesis for indole derivatives could be a potential area of future research .

Biochemical Analysis

Biochemical Properties

5-Fluoro-4-iodo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are prominent targets for drug selection and design in parasitology . The interaction with GluCl can lead to the activation of ion channels, which is a hallmark of anthelmintic and antiparasitic drugs .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated indole derivatives, including this compound, have been shown to inhibit biofilm formation by multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . This inhibition is crucial for preventing bacterial infections and enhancing the efficacy of antimicrobial treatments.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with GluCl channels leads to the activation of ion channels, resulting in the disruption of cellular homeostasis and eventual cell death . Additionally, this compound’s ability to form giant vacuoles in nematodes suggests a unique mechanism of inducing methuosis, a non-apoptotic form of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that halogenated indole derivatives, including this compound, exhibit nematicidal and insecticidal activities over extended periods . These long-term effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting biofilm formation and inducing cell death in parasites . At higher doses, this compound may cause toxic or adverse effects, including the formation of giant vacuoles and disruption of cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with GluCl channels and its ability to induce methuosis suggest that it may affect metabolic flux and metabolite levels within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can influence its distribution and efficacy . Studies have shown that halogenated indole derivatives, including this compound, can be transported across cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWMIMJWJJLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thallium tris(trifluoroacetate) (8.45 g, 15.6 mmol) in TFA (35 mL) was added to a solution of 5-fluoro-1H-indole-3-carboxylic acid methyl ester (2 g, 10.4 mmol) in TFA (10 mL) at room temperature and stirred for 2 h. The reaction mixture was evaporated in vacuo and the resulting residue suspended in water (25 mL) before being treated with a solution of potassium iodide (5.2 g, 31.3 mmol) in water (50 mL). The reaction mixture was treated with dichloromethane (100 mL) and methanol (5 mL) and the resulting precipitate removed by filtration through celite. The organic layer was separated, washed successively with sodium thiosulfate solution and brine, then dried (MgSO4) and evaporated in vacuo. The resultant material was dissolved in methanol (60 mL) and treated with 40% aqueous NaOH solution (60 mL) then refluxed for 2 h. The reaction mixture was cooled to RT and extracted with DCM/MeOH (ratio 95:5). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The resultant residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide 5-fluoro-4-iodo-1H-indole as a pale brown solid (1.05 g, 39%).
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.